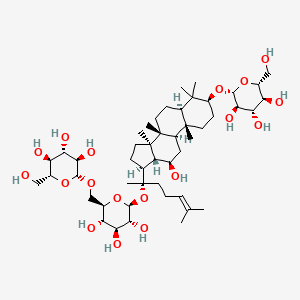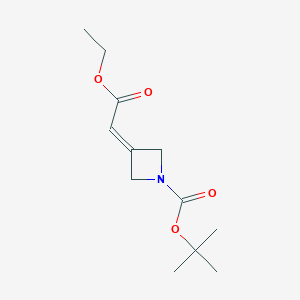
1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one
Übersicht
Beschreibung
1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one, more commonly known as 1,1'-dipyrrolidin-2-one (DPA), is an aromatic heterocyclic compound that has been studied extensively in recent years due to its potential applications in scientific research. DPA is a colorless solid that is soluble in water and other polar solvents, and it has a molecular weight of 216.27 g/mol. DPA can be synthesized from the reaction of 4-amino-1,3-phenylenediamine and 2-chloropyridine in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Structural and Property Comparisons
A study by Feng et al. (2011) explored the structural differences and their impact on the absorption, emission spectra, and electrochemical properties of compounds connected with cyclic amino groups at the bay positions of perylenetetracarboxylic diimide (PDI). The research highlighted significant differences in properties based on small molecular structure variations, suggesting applications in materials science where specific optical and electrochemical characteristics are desired (Feng et al., 2011).
Catalysis and Synthesis
Research into enantioselective addition of diethylzinc to aldehydes demonstrated the catalytic activity of derivatives of 1,1'-(4-Amino-1,3-phenylene)dipyrrolidin-2-one, indicating its potential in synthetic organic chemistry for producing chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Photoluminescent Materials
T. Beyerlein and B. Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units, showing potential for electronic applications due to their good solubility, processability, and photochemical stability. These materials displayed strong photoluminescence, suggesting their use in optoelectronic devices (Beyerlein & Tieke, 2000).
Organic Solar Cells
A study on the addition of dipyrrolidinyl-substituted perylene diimide to poly(3-hexylthiophene): [6,6]-Phenyl C61 butyric acid methylester bulk-heterojunction blends by Vivo et al. (2013) revealed improved power conversion efficiency in organic solar cells. This enhancement is attributed to better charge separation and reduced recombination processes, highlighting the material's significance in improving renewable energy technologies (Vivo et al., 2013).
Responsive and Functional Polymers
Meudtner and Hecht (2008) prepared polymers with helical conformation capable of coordinative crosslinking to form gels, illustrating an innovative approach to developing new functional macromolecules with potential sensing, magnetic, and emissive material applications (Meudtner & Hecht, 2008).
Eigenschaften
IUPAC Name |
1-[4-amino-3-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-11-6-5-10(16-7-1-3-13(16)18)9-12(11)17-8-2-4-14(17)19/h5-6,9H,1-4,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYGOPFDCKJIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)N)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)

![3-[2-(4-Nitrophenyl)ethenyl]phenol](/img/structure/B1438545.png)





![4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1438555.png)
acetate](/img/structure/B1438556.png)

![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)
